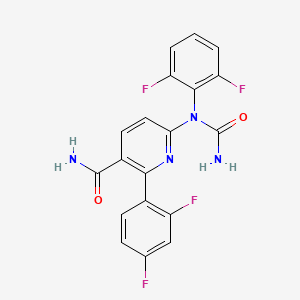
Dehydroandrographolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroandrographolide is a natural diterpenoid found in Andrographis paniculata . It possesses multiple pharmacological activities, including anti-inflammation, anti-cancer, anti-bacterial, anti-virus, and anti-hepatitis activity . It has been experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques .
Synthesis Analysis
The synthesis of Dehydroandrographolide involves structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives .Molecular Structure Analysis
Dehydroandrographolide was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory . Its molecular electronic property investigations in the gaseous phase alongside five different solvents (ethanol, methanol, water, acetonitrile and DMSO) were comprehensively reported and compared with the experimental results .Chemical Reactions Analysis
Dehydroandrographolide (DA) was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory .Physical And Chemical Properties Analysis
The chemical formula of Dehydroandrographolide is C20H28O4 and it has a molecular weight of 332.43 .科学的研究の応用
Anti-Inflammatory Applications
DA has been found to have significant anti-inflammatory properties . It has been used in the treatment of inflammatory diseases and infections . A study reported the use of a PulmoSphere-based dry powder technology that incorporates a drug-phospholipid complex to promote intracellular retention of DA in respiratory epithelial cells following pulmonary delivery . This approach has shown promising results in the treatment of respiratory diseases like pneumonia and acute respiratory distress syndrome .
Antiviral Applications
DA has been identified as having antiviral activities . While specific applications in this field are not detailed in the available literature, the antiviral properties of DA suggest potential uses in the treatment of various viral infections.
Anticancer Applications
DA has been found to exhibit anticancer activities . The specific mechanisms and applications of DA in cancer treatment are not detailed in the available literature, but this suggests potential uses in the development of new anticancer therapies.
Drug Delivery Systems
DA has been used in the development of drug delivery systems . Specifically, a PulmoSphere-based dry powder technology has been used to promote intracellular retention of DA in respiratory epithelial cells following pulmonary delivery . This technology has shown promising results in improving and prolonging pulmonary anti-inflammatory efficacy in mice .
Treatment of Respiratory Diseases
DA has been used in the treatment of respiratory diseases . A study reported the use of a PulmoSphere-based dry powder technology that incorporates a drug-phospholipid complex to promote intracellular retention of DA in respiratory epithelial cells following pulmonary delivery . This approach has shown promising results in the treatment of respiratory diseases like pneumonia and acute respiratory distress syndrome .
Herbal Medicine
DA is a compound found in Andrographis paniculata, a herbal medicine widely used in Asia . This suggests potential uses of DA in the development of new herbal medicines and treatments.
作用機序
Dehydroandrographolide (DA) is a diterpene compound found in the herbaceous plant Andrographis paniculata, widely used in Asia for treating various diseases . This article provides a comprehensive overview of the mechanism of action of Dehydroandrographolide.
Target of Action
Dehydroandrographolide primarily targets several proteins and enzymes involved in inflammation and liver protection. It significantly activates nuclear-related factor 2, glutamate-cysteine ligase, glutamate-cysteine ligase modifier, heme oxygenase-1, and NAD(P)H quinone dehydrogenase 1 proteins . These targets play crucial roles in the body’s response to oxidative stress and inflammation.
Mode of Action
Dehydroandrographolide interacts with its targets to modulate various biological processes. It promotes the phosphorylation of acetyl-CoA carboxylase, and 5′ adenosine monophosphate–activated protein kinase (α and β), while inhibiting the phosphorylation of phosphoinositide 3-kinase, serine/threonine kinase, and mammalian target of rapamycin . These interactions result in the modulation of inflammation and energy metabolism.
Biochemical Pathways
Dehydroandrographolide affects several biochemical pathways. It is involved in the regulation of the NF-κB, JAK/STAT, and T cell receptor signaling pathways . These pathways are crucial for immune response, inflammation, and cell survival. By modulating these pathways, Dehydroandrographolide can exert its anti-inflammatory, antiviral, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of Dehydroandrographolide have been studied in healthy Chinese volunteers. It was found that Dehydroandrographolide has nonlinear pharmacokinetic characteristics. To guarantee the effective concentration, multiple small doses are recommended in clinical regimens .
Result of Action
The action of Dehydroandrographolide results in several molecular and cellular effects. It has been shown to attenuate the damage caused by acetaminophen-induced acute liver failure in mice through a decreased level of serum aspartate aminotransferase and glutamic-pyruvic transaminase . In addition, it increases the levels of glutathione and significantly increases serum superoxide dismutase .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dehydroandrographolide involves the conversion of Andrographolide to Dehydroandrographolide through a series of chemical reactions.", "Starting Materials": [ "Andrographolide", "Sodium hydride", "Bromine", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Andrographolide is treated with sodium hydride in dry DMF to form the sodium salt of Andrographolide.", "Bromine is added to the above reaction mixture to form the bromo derivative of Andrographolide.", "The bromo derivative is then treated with acetic acid and sodium acetate to form the acetoxy derivative of Andrographolide.", "The acetoxy derivative is then treated with methanol and hydrochloric acid to form the methoxy derivative of Andrographolide.", "The methoxy derivative is then treated with sodium hydroxide to form Dehydroandrographolide.", "The Dehydroandrographolide is extracted with diethyl ether and purified by recrystallization from water." ] } | |
CAS番号 |
134418-28-3 |
製品名 |
Dehydroandrographolide |
分子式 |
C20H28O4 |
分子量 |
332.43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)


![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

